Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate
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Overview
Description
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is an organic compound with the molecular formula C18H20O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two diethyl ester groups attached to the naphthalene ring through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dihydroxynaphthalene with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetic acid.
Reduction: Formation of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is primarily related to its ability to form stable complexes with metal ions. The naphthalene ring and ether linkages provide a rigid framework that can coordinate with metal ions, influencing their reactivity and selectivity. This property is particularly useful in the design of sensors and catalysts for various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-[naphthalene-2,3-diylbis(oxy)]diacetate: Similar structure but with different substitution pattern on the naphthalene ring.
Hexaaquacobalt(II) 2,2’-[naphthalene-1,8-diylbis(oxy)]diacetate dihydrate: A coordination compound with cobalt ions.
2,2’-[Naphthalene-2,7-diylbis(oxy)]diacetohydrazide: A hydrazide derivative with potential biological activities.
Uniqueness
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and coordination properties. This makes it a valuable compound for the synthesis of specialized materials and for applications in coordination chemistry .
Properties
CAS No. |
10441-40-4 |
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Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
ethyl 2-[6-(2-ethoxy-2-oxoethoxy)naphthalen-2-yl]oxyacetate |
InChI |
InChI=1S/C18H20O6/c1-3-21-17(19)11-23-15-7-5-14-10-16(8-6-13(14)9-15)24-12-18(20)22-4-2/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
XKGRHDITYXPCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)OCC(=O)OCC |
Origin of Product |
United States |
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